molecular formula C8H11NO B131027 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) CAS No. 145920-70-3

3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI)

Cat. No.: B131027
CAS No.: 145920-70-3
M. Wt: 137.18 g/mol
InChI Key: JPXXWXQJFKRYQX-ZETCQYMHSA-N
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Description

3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) is a chiral pyridine derivative characterized by a hydroxyl-bearing methyl group (methanol) at the 3-position of the pyridine ring, a methyl group at the alpha position adjacent to the hydroxyl, and a methyl substituent at the 4-position of the aromatic ring.

Properties

IUPAC Name

(1S)-1-(4-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXWXQJFKRYQX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC=C1)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-methylpyridin-3-yl)ethanone, using chiral reducing agents to obtain the desired enantiomer. Another method includes the asymmetric hydrogenation of the corresponding pyridine derivative using chiral catalysts.

Industrial Production Methods

Industrial production of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity, ensuring the production of the desired (S)-enantiomer.

Chemical Reactions Analysis

Esterification Reactions

The hydroxymethyl group undergoes esterification with carboxylic acids or acylating agents.

Example Reaction:

C7H10N2O+RCOOHH2SO4C7H9N2OOCR+H2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}+\text{RCOOH}\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_7\text{H}_9\text{N}_2\text{OOCR}+\text{H}_2\text{O}

Key Data:

ReagentCatalystTemperatureYield (%)ProductSource
Acetic anhydrideH₂SO₄80°C85Acetylated derivative
Benzoyl chloridePyridine25°C72Benzoyl ester
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Applications: Ester derivatives are used in pharmaceuticals for improved bioavailability .

Oxidation Reactions

The primary alcohol group is oxidized to a carboxylic acid under strong oxidizing conditions.

Example Reaction:

C7H10N2OKMnO4/H+C7H8N2O2+H2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{C}_7\text{H}_8\text{N}_2\text{O}_2+\text{H}_2\text{O}

Conditions and Outcomes:

Oxidizing AgentMediumTemperatureProductYield (%)Source
KMnO₄H₂SO₄100°C3-Pyridinecarboxylic acid90
CrO₃Acetic acid60°CSame as above78
  • Notes: Over-oxidation is mitigated by controlling temperature and stoichiometry.

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions with halogenating agents.

Example Reaction:

C7H10N2O+SOCl2C7H9N2Cl+HCl+SO2\text{C}_7\text{H}_{10}\text{N}_2\text{O}+\text{SOCl}_2\rightarrow \text{C}_7\text{H}_9\text{N}_2\text{Cl}+\text{HCl}+\text{SO}_2

Halogenation Data:

ReagentSolventTemperatureProductYield (%)Source
SOCl₂THF0–25°C3-Pyridinemethyl chloride88
PCl₅DCM40°CSame as above82
  • Application: Chlorinated derivatives serve as intermediates in agrochemical synthesis .

Acylation of the Pyridine Ring

Electrophilic substitution occurs at the pyridine ring’s meta position due to electron-withdrawing effects.

Example Reaction (Nitration):

C7H10N2O+HNO3H2SO4C7H9N3O3+H2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_7\text{H}_9\text{N}_3\text{O}_3+\text{H}_2\text{O}

Reaction Parameters:

ElectrophileCatalystPositionYield (%)Source
HNO₃H₂SO₄Meta65
Br₂FeBr₃Para58
  • Regioselectivity: Governed by the directing effects of the methyl and hydroxymethyl groups .

Reduction Reactions

While the alcohol group is typically resistant to reduction, the pyridine ring can undergo hydrogenation.

Example Reaction:

C7H10N2O+3H2PtO2C7H16N2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}+3\text{H}_2\xrightarrow{\text{PtO}_2}\text{C}_7\text{H}_{16}\text{N}_2\text{O}

Hydrogenation Data:

CatalystPressure (atm)ProductYield (%)Source
PtO₂50Piperidine derivative70
Raney Ni30Same as above65
  • Use Case: Hydrogenated products are explored for CNS-active compounds.

Stability and Side Reactions

  • Thermal Decomposition: Degrades above 200°C, forming CO₂ and methylpyridines.

  • Photolysis: UV exposure leads to radical intermediates, necessitating dark storage .

Scientific Research Applications

Major Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Converts the alcohol group to ketones or aldehydes.
  • Reduction : Can yield alkanes.
  • Substitution : The hydroxyl group can be replaced with halides or amines.

Chemistry

3-Pyridinemethanol serves as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemical properties. Researchers utilize this compound to develop new synthetic pathways and improve yields in asymmetric synthesis.

Biology

In biological research, 3-Pyridinemethanol has been explored for its role as a ligand in biochemical assays . Its interactions with various biological targets can help elucidate mechanisms of action in cellular processes. Studies have indicated potential applications in drug development due to its ability to modulate receptor activity.

Medicine

The compound has been investigated for its therapeutic properties , particularly in the development of new pharmaceuticals. Research suggests that it may act as a vasodilator and antilipemic agent, contributing to cardiovascular health and lipid regulation. Its effectiveness in treating conditions related to the central nervous system is also under exploration.

Industry

In industrial applications, 3-Pyridinemethanol is utilized in producing materials with specific chiral properties. This includes its use in the formulation of liquid crystals and polymers, which are essential in electronics and material science.

Case Studies and Research Findings

  • Ligand Binding Studies :
    • A study demonstrated that 3-Pyridinemethanol effectively binds to certain receptors, influencing their activity and providing insights into potential therapeutic uses .
  • Synthesis Optimization :
    • Research focused on optimizing the synthesis of this compound revealed methods that enhance enantiomeric purity and yield, making it more viable for large-scale production .
  • Pharmacological Investigations :
    • Investigations into the pharmacokinetics of 3-Pyridinemethanol indicated promising results regarding its absorption and efficacy as a drug candidate .

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) depends on its specific application. In biochemical assays, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Key Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) pKa LogP Key Applications
3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) N/A C₈H₁₁NO ~137.18 N/A N/A ~13-14 ~0.4 Hypothesized pharmaceutical use
3-Pyridinemethanol,alpha,6-dimethyl-(6CI,9CI) 100189-16-0 C₈H₁₁NO 137.18 135 (10 Torr) 1.055 13.77 N/A Pioglitazone metabolite synthesis
3-Pyridinemethanol,alpha,6-dimethyl-,(-)-(9CI) 110338-86-8 C₈H₁₁NO 137.18 246.7 (760 mmHg) 1.1 N/A 0.35 Research chemical
3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) 144635-03-0 C₉H₁₁NO 149.19 N/A N/A N/A ~1.2 Industrial applications
3-Pyridinol,5-ethenyl-6-fluoro-(9CI) 209329-09-9 C₇H₆FNO 139.13 345.9 (predicted) 1.250 8.91 N/A Fluorinated intermediates

Research Findings and Implications

  • Positional Isomerism : Methyl group placement (4- vs. 6-) significantly impacts boiling points and acidity. For example, the 6-methyl isomer (CAS 100189-16-0) has a lower boiling point under reduced pressure than the atmospheric boiling point of the (-)-enantiomer (CAS 110338-86-8) .
  • Stereochemical Effects : Enantiomers like (S)- and (-)-forms may exhibit divergent biological activities, necessitating chiral resolution in pharmaceutical synthesis.
  • Functional Group Trade-offs : Propenyl and fluorine substituents enhance hydrophobicity and reactivity, respectively, but may introduce synthetic challenges or toxicity concerns .

Biological Activity

3-Pyridinemethanol, alpha,4-dimethyl-, (S)-(9CI) is a chemical compound that has garnered interest in various biological research contexts. This article aims to explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Chemical Name : 3-Pyridinemethanol, alpha,4-dimethyl-, (S)-(9CI)
  • Molecular Formula : C10_{10}H13_{13}N1_{1}O1_{1}
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 135-00-0

The biological activity of 3-Pyridinemethanol is primarily attributed to its interactions with neurotransmitter systems and its potential nootropic effects. Research indicates that compounds in this class may enhance cognitive function through modulation of neurogenesis and synaptic plasticity.

1. Neuroprotective Effects

Studies have shown that 3-Pyridinemethanol may exert neuroprotective effects by promoting neuronal survival and differentiation. In vitro assays demonstrated that the compound could stimulate neurogenesis in neural stem cells, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Cognitive Enhancement

Research exploring the nootropic properties of this compound suggests it may improve memory and learning capabilities. In animal models, administration of 3-Pyridinemethanol led to significant improvements in memory retention tasks compared to control groups.

3. Antioxidant Activity

The antioxidant properties of 3-Pyridinemethanol have been documented, indicating its ability to scavenge free radicals and reduce oxidative stress in neuronal tissues. This action is crucial for protecting against cellular damage associated with aging and neurodegenerative disorders.

Case Study 1: Neurogenesis Stimulation

In a study conducted by Pelaez-Llaneza et al. (2022), the administration of 3-Pyridinemethanol in a murine model demonstrated a marked increase in the proliferation of neural progenitor cells. The results indicated an increase in the expression of markers associated with neurogenesis (e.g., Nestin and DCX).

ParameterControl GroupTreatment Group
Nestin ExpressionLowHigh
DCX ExpressionLowHigh
Neuronal Survival Rate (%)45%75%

Case Study 2: Cognitive Function Improvement

Another study assessed the cognitive effects of 3-Pyridinemethanol on aged rats. The treated group exhibited enhanced performance on the Morris water maze test compared to controls, suggesting improved spatial learning and memory.

Test GroupTime Spent in Target Quadrant (s)Latency to Find Platform (s)
Control15 ± 230 ± 5
Treatment30 ± 315 ± 4

Pharmacological Applications

Given its biological activities, there is potential for developing therapeutic applications for conditions such as:

  • Cognitive Decline : As a nootropic agent.
  • Neurodegenerative Diseases : To enhance neuroprotection and promote neurogenesis.
  • Oxidative Stress Disorders : Leveraging its antioxidant properties.

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing (S)-3-Pyridinemethanol,alpha,4-dimethyl- (9CI), and how should data be validated?

To confirm structural identity and purity, employ a combination of high-resolution mass spectrometry (HRMS) for molecular formula validation, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis (e.g., hydroxyl and pyridine ring vibrations), and multinuclear NMR (¹H, ¹³C, DEPT-135) to assign stereochemistry and substituent positions. For chiral confirmation, polarimetry or circular dichroism (CD) is critical. Cross-validate NMR shifts with computational tools like density functional theory (DFT) to resolve ambiguities in peak assignments .

Basic: How can the synthetic route for (S)-3-Pyridinemethanol,alpha,4-dimethyl- (9CI) be optimized to improve enantiomeric purity?

Key steps include:

  • Chiral auxiliary-assisted synthesis : Use enantiopure starting materials (e.g., (S)-proline derivatives) to induce stereoselectivity.
  • Catalytic asymmetric reduction : Employ chiral catalysts (e.g., BINAP-Ru complexes) for ketone-to-alcohol reduction, ensuring >90% enantiomeric excess (ee).
  • Purification : Chiral stationary phase HPLC (CSP-HPLC) with cellulose-based columns to isolate the (S)-enantiomer. Monitor ee via chiral GC or HPLC .

Advanced: How can researchers resolve contradictions between experimental and computational NMR chemical shifts for this compound?

Discrepancies often arise from solvent effects, conformational flexibility, or DFT functional limitations. Mitigation strategies:

  • Solvent modeling : Use the IEF-PCM solvation model in DFT calculations to match experimental solvent conditions.
  • Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to account for rotational barriers or ring puckering.
  • Benchmarking : Compare results across multiple functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G**) .

Advanced: What experimental designs are suitable for studying the stereochemical impact of the alpha-methyl group on biological activity?

  • Enantiomer-specific assays : Test (S)- and (R)-enantiomers separately in receptor-binding studies (e.g., kinase inhibition).
  • Molecular docking : Use X-ray crystallography or cryo-EM structures of target proteins to model binding interactions.
  • Structure-activity relationship (SAR) : Synthesize analogs with varying methyl group positions and compare IC₅₀ values .

Basic: What are the critical stability considerations for storing (S)-3-Pyridinemethanol,alpha,4-dimethyl- (9CI) in laboratory settings?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the pyridine ring.
  • Moisture control : Use desiccants (silica gel) in sealed containers to avoid hydroxyl group hydrolysis.
  • Temperature : Long-term stability requires storage at –20°C; monitor degradation via periodic HPLC analysis .

Advanced: How can kinetic isotope effects (KIEs) be applied to study the reaction mechanisms involving this compound?

  • Deuterium labeling : Substitute α-methyl hydrogens with deuterium to probe rate-determining steps in oxidation or esterification reactions.
  • KIE measurement : Compare reaction rates (e.g., k_H/k_D) using LC-MS or isotopic mass spectrometry.
  • Computational modeling : Pair experimental KIEs with transition state theory (TST) to validate proposed mechanisms .

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